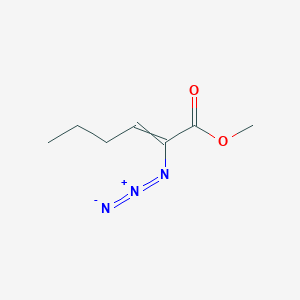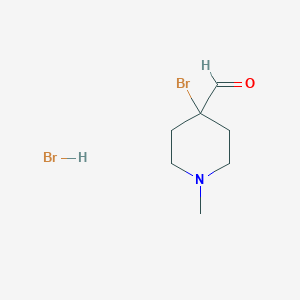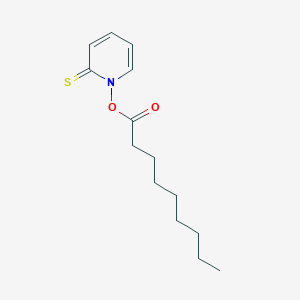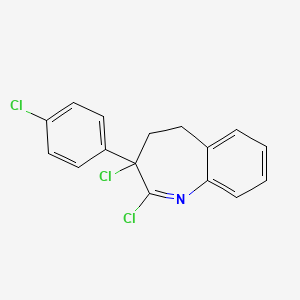
2,3-Dichloro-3-(4-chlorophenyl)-4,5-dihydro-3H-1-benzazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-3-(4-chlorophenyl)-4,5-dihydro-3H-1-benzazepine is a chemical compound that belongs to the class of benzazepines Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-3-(4-chlorophenyl)-4,5-dihydro-3H-1-benzazepine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzazepine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted phenylamine and a chlorinated benzyl chloride, under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dichloro-3-(4-chlorophenyl)-4,5-dihydro-3H-1-benzazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the compound’s structure.
Substitution: The chlorine atoms on the benzazepine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Applications De Recherche Scientifique
2,3-Dichloro-3-(4-chlorophenyl)-4,5-dihydro-3H-1-benzazepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2,3-Dichloro-3-(4-chlorophenyl)-4,5-dihydro-3H-1-benzazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Known for its biological activities and used as a reference compound in various studies.
2,3’-Dichloro-3-(4-chlorophenyl)-1,1’-biphenyl: Another chlorinated aromatic compound with distinct properties.
Uniqueness
2,3-Dichloro-3-(4-chlorophenyl)-4,5-dihydro-3H-1-benzazepine is unique due to its specific structural features, such as the presence of chlorine atoms and the benzazepine core
Propriétés
Numéro CAS |
111027-09-9 |
|---|---|
Formule moléculaire |
C16H12Cl3N |
Poids moléculaire |
324.6 g/mol |
Nom IUPAC |
2,3-dichloro-3-(4-chlorophenyl)-4,5-dihydro-1-benzazepine |
InChI |
InChI=1S/C16H12Cl3N/c17-13-7-5-12(6-8-13)16(19)10-9-11-3-1-2-4-14(11)20-15(16)18/h1-8H,9-10H2 |
Clé InChI |
MAPMDEBCPPNUPP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=NC2=CC=CC=C21)Cl)(C3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate](/img/structure/B14316755.png)
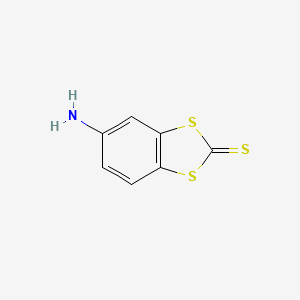
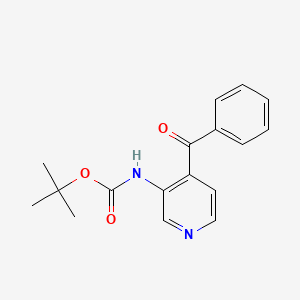
![1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14316775.png)
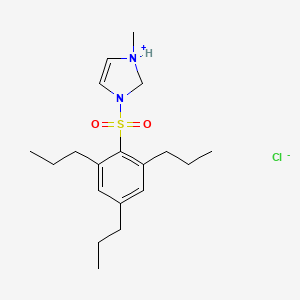
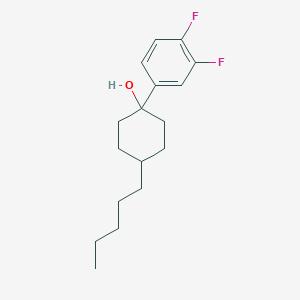
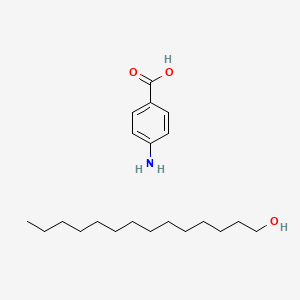
![4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine](/img/structure/B14316797.png)



